molecular formula C6H12O2 B13860680 1-Isopropoxy-1-methyl Oxirane

1-Isopropoxy-1-methyl Oxirane

Katalognummer: B13860680
Molekulargewicht: 116.16 g/mol
InChI-Schlüssel: BEFREQAYUFQGNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropoxy-1-methyl Oxirane, also known as Isopropyl glycidyl ether, is an organic compound with the molecular formula C6H12O2. It is a type of epoxide, characterized by a three-membered ring containing an oxygen atom. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

1-Isopropoxy-1-methyl Oxirane can be synthesized through several methods. One common synthetic route involves the reaction of isopropyl alcohol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial production methods often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods typically require precise control of temperature, pressure, and reactant concentrations to ensure the efficient production of this compound .

Analyse Chemischer Reaktionen

1-Isopropoxy-1-methyl Oxirane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions include alcohols, diols, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-Isopropoxy-1-methyl Oxirane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Isopropoxy-1-methyl Oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many chemical processes, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used .

Vergleich Mit ähnlichen Verbindungen

1-Isopropoxy-1-methyl Oxirane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its isopropoxy group, which imparts different reactivity and properties compared to other epoxides. This makes it valuable in specific applications where its unique chemical behavior is advantageous .

Eigenschaften

Molekularformel

C6H12O2

Molekulargewicht

116.16 g/mol

IUPAC-Name

2-methyl-2-propan-2-yloxyoxirane

InChI

InChI=1S/C6H12O2/c1-5(2)8-6(3)4-7-6/h5H,4H2,1-3H3

InChI-Schlüssel

BEFREQAYUFQGNF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1(CO1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.